molecular formula C9H15N3OS B1475393 2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine CAS No. 1892494-51-7

2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

Cat. No. B1475393
M. Wt: 213.3 g/mol
InChI Key: KHWYVZKHZKNAPO-UHFFFAOYSA-N
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Description

2-(3-(Tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine, also known as THTPA, is a heterocyclic compound composed of a thiopyran and an oxadiazole ring. It has been found to have a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry. THTPA has been extensively studied due to its unique properties, such as its ability to form strong hydrogen bonds, its ability to act as a catalyst, and its ability to act as a chelating agent.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has focused on the synthesis and crystal structure analysis of various 1,3,4-oxadiazole derivatives. For instance, a study presented the synthesis of an energetic material precursor and characterized it using NMR, IR, DSC, and X-ray crystallography, highlighting its structural properties and potential applications in material science (Zhu et al., 2021).
  • Anticancer Agents : Another area of interest is the development of 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents. The research emphasized the pharmacological activities of these compounds, indicating their potential in therapeutic applications (Redda & Gangapuram, 2007).

Applications in Material Science and Pharmacology

  • Material Science : The synthesis of bi-heterocyclic skeletons with high heats of formation (HOF) and corresponding energetic salts with significant heats of detonation was explored, showcasing the potential of oxadiazole derivatives in creating materials with desirable explosive and energetic properties (Cao et al., 2020).
  • Pharmacological Activities : Studies have also investigated the antimicrobial, antifungal, and anticancer activities of 1,3,4-oxadiazole derivatives, suggesting their broad applicability in drug development and disease treatment. For example, the antimicrobial activities of novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives were examined, providing insights into their potential as antimicrobial agents (Kaneria et al., 2016).

properties

IUPAC Name

2-[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c10-4-1-8-11-9(12-13-8)7-2-5-14-6-3-7/h7H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWYVZKHZKNAPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 2
2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 3
2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 5
2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
Reactant of Route 6
2-(3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine

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